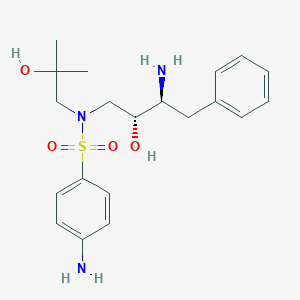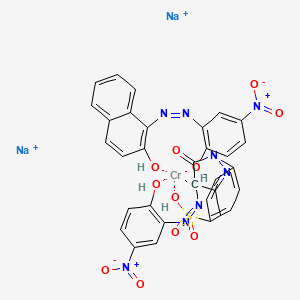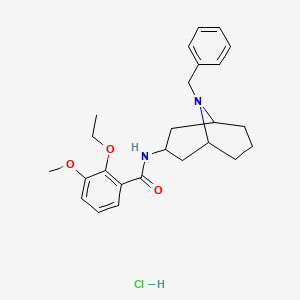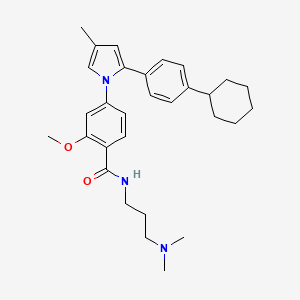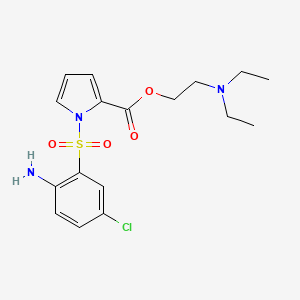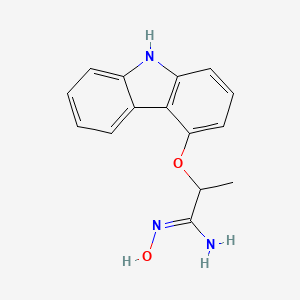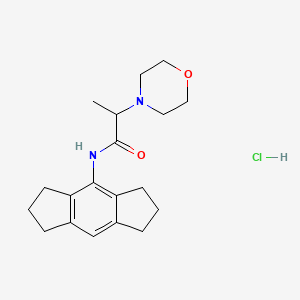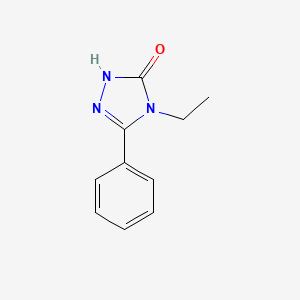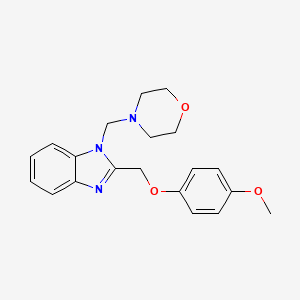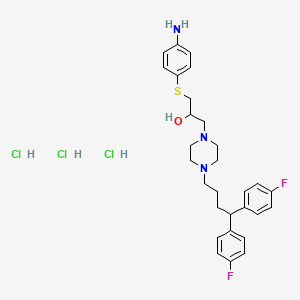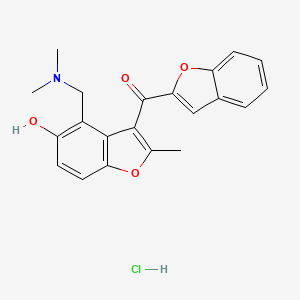
Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate is a complex organic compound that belongs to the benzofuran class of chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate, often involves multi-step processes. One common method is the Claisen-Schmidt condensation, which can be microwave-assisted to improve yield and reduce reaction time . The reaction typically involves the condensation of 2-acetylbenzofuran with appropriate aldehydes or ketones under basic conditions.
Industrial Production Methods
Industrial production of benzofuran derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, 2-benzofuranyl(4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- 2-Acetylbenzofuran
- 2-Furyl methyl ketone
- 2-Acetylthiophene
Uniqueness
Its combination of functional groups allows for diverse chemical reactivity and interactions with biological targets .
Properties
CAS No. |
132993-98-7 |
|---|---|
Molecular Formula |
C21H20ClNO4 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
1-benzofuran-2-yl-[4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C21H19NO4.ClH/c1-12-19(21(24)18-10-13-6-4-5-7-16(13)26-18)20-14(11-22(2)3)15(23)8-9-17(20)25-12;/h4-10,23H,11H2,1-3H3;1H |
InChI Key |
LFFIXALQWNVAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN(C)C)O)C(=O)C3=CC4=CC=CC=C4O3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


